An In-depth Technical Guide to the Structural and Physicochemical Properties of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Structural and Physicochemical Properties of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its functionalization with halogenated phenyl rings and a carboxylic acid moiety suggests a profile ripe for exploration.[1][2] This document synthesizes predictive data based on established chemical principles and analogous structures to offer insights into its synthesis, structural characteristics, and key physicochemical parameters. We present detailed, field-proven protocols for its characterization and property determination, establishing a foundational framework for its application in research and development.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Pyrazole derivatives represent a cornerstone of medicinal chemistry, forming the core structure of drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[3]
The subject of this guide, 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, incorporates several key functional groups that are expected to modulate its chemical behavior and biological potential:
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The Pyrazole Core: Provides a rigid, aromatic scaffold conducive to specific binding interactions.
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The 2-Fluorophenyl Group: The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate lipophilicity.
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The Bromo Substituent: This halogen atom can serve as a synthetic handle for further derivatization via cross-coupling reactions and can participate in halogen bonding, a recognized intermolecular force in ligand-receptor interactions.
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The Carboxylic Acid Group: A critical functional group for forming salt bridges, participating in hydrogen bonding, and influencing solubility and pharmacokinetic properties.[4]
Understanding the interplay of these structural features is paramount for predicting the molecule's behavior and designing rational drug discovery campaigns. This guide provides the necessary technical foundation for such endeavors.
Molecular Structure and Synthesis
Molecular Structure
The chemical structure of the title compound is defined by a central 1H-pyrazole ring substituted at the 3, 4, and 5 positions.
Figure 2: Proposed synthetic workflow for the target compound.
Experimental Protocol: Proposed Synthesis
This protocol is a predictive methodology based on established procedures for analogous compounds. [5][6] Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)-2,4-dioxobutanoate
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To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl oxalate (1.1 eq) dropwise.
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Slowly add a solution of 2-fluoroacetophenone (1.0 eq) in anhydrous ethanol.
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Allow the mixture to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with dilute HCl and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
-
Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid.
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Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring by TLC.
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Cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the pyrazole ester.
Step 3: Synthesis of Ethyl 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
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Dissolve the pyrazole ester from Step 2 (1.0 eq) in chloroform or acetic acid.
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
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Stir the reaction for 2-4 hours until TLC indicates complete consumption of the starting material.
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Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by sodium bicarbonate solution.
-
Dry the organic layer and concentrate to obtain the brominated ester, which can be purified by recrystallization.
Step 4: Synthesis of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
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Suspend the brominated ester from Step 3 (1.0 eq) in a mixture of THF/water (e.g., 3:1 v/v).
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Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-8 hours.
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Monitor the hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure.
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Acidify the remaining aqueous solution with 1M HCl to pH 2-3.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Structural Elucidation: A Predictive Spectroscopic and Crystallographic Profile
As no empirical data for the title compound is publicly available, this section provides a predicted spectroscopic and structural profile based on well-established principles and data from closely related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.
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¹H NMR: The spectrum is expected to show distinct signals for the pyrazole N-H proton, the aromatic protons of the fluorophenyl ring, and a very downfield signal for the carboxylic acid proton. The N-H proton signal will likely be broad, with a chemical shift >13 ppm. The carboxylic acid proton will also be a broad singlet, typically appearing >12 ppm, and its presence can be confirmed by its disappearance upon a D₂O shake. [7]The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling.
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¹³C NMR: The spectrum will be characterized by signals for the five pyrazole ring carbons and the six carbons of the fluorophenyl ring, in addition to the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate in the 160-170 ppm region. The carbon atom attached to the fluorine (C2') will show a large one-bond coupling constant (¹Jcf), which is highly diagnostic.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |
|---|---|---|---|
| COOH | ~13.5 (broad s) | ~162 | Highly deshielded acidic proton. [7] |
| N-H | ~14.0 (broad s) | - | Deshielded proton on the pyrazole ring. |
| Pyrazole C3 | - | ~145 | Attached to the electron-withdrawing phenyl group. |
| Pyrazole C4 | - | ~95 | Attached to bromine; upfield shift due to halogen. |
| Pyrazole C5 | - | ~140 | Attached to the electron-withdrawing carboxyl group. |
| Phenyl H3'/H4'/H5'/H6' | 7.3 - 7.8 (m) | 115-135 | Complex multiplet due to F-coupling and substitution. |
| Phenyl C1' | - | ~125 | Quaternary carbon, attachment point. |
| Phenyl C2' | - | ~160 (d, ¹Jcf ≈ 250 Hz) | Directly attached to fluorine, large C-F coupling. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |
|---|---|---|---|
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | Characteristic very broad absorption due to hydrogen bonding. [7][8] |
| ~3100 | N-H stretch (Pyrazole) | Medium, Broad | Typical for N-H stretching in heterocyclic rings. |
| ~3050 | C-H stretch (Aromatic) | Medium | Absorption just above 3000 cm⁻¹ is indicative of sp² C-H bonds. [8] |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) | Strong | Position is typical for a hydrogen-bonded carboxylic acid dimer. [7] |
| 1600, 1480 | C=C stretch (Aromatic Rings) | Medium | Characteristic skeletal vibrations of the phenyl and pyrazole rings. |
| ~1250 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H bend. |
| 1100 - 1000 | C-F stretch | Strong | Strong absorption typical for aryl fluorides. |
| 600 - 500 | C-Br stretch | Medium-Strong | In the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
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Molecular Ion (M⁺): The high-resolution mass spectrum should show a prominent molecular ion peak. A key diagnostic feature will be the isotopic pattern for bromine: two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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Key Fragmentation Pathways: Common fragmentation patterns for pyrazoles involve the loss of HCN or N₂. [9]For this molecule, initial fragmentation is expected to be the loss of H₂O (from the carboxylic acid), followed by the loss of CO, leading to the [M-H₂O-CO]⁺ fragment. Subsequent fragmentation would likely involve cleavage of the phenyl or bromo groups.
X-ray Crystallography Insights
While a crystal structure for the title compound has not been reported, analysis of solvatomorphs of the closely related 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid provides a strong basis for prediction. [10][11][12] It is highly probable that the molecules will form centrosymmetric dimers in the solid state via strong hydrogen bonds between their carboxylic acid groups (an R²₂(8) graph set motif). Further intermolecular interactions stabilizing the crystal lattice would include:
-
N-H···O/N Hydrogen Bonds: The pyrazole N-H donor could interact with the oxygen of a neighboring carboxylic acid or the pyridine-like nitrogen of another pyrazole ring.
-
π-π Stacking: The aromatic pyrazole and fluorophenyl rings are likely to engage in offset stacking interactions.
-
Halogen Bonding: The bromine atom at the C4 position could act as a halogen bond donor, interacting with an electronegative atom (like oxygen or nitrogen) on an adjacent molecule.
Figure 3: Predicted intermolecular interactions in the solid state.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.
Solubility Profile
The molecule's structure suggests a nuanced solubility profile. [13]The polar carboxylic acid and pyrazole N-H groups will promote solubility in polar protic solvents like methanol and ethanol. The polar aprotic solvents DMSO and DMF are also expected to be effective solvents. Conversely, the presence of the relatively large, non-polar bromofluorophenyl moiety will limit solubility in non-polar solvents such as hexane and toluene.
Table 3: Predicted Solubility Profile
| Solvent Type | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding capability is offset by large hydrophobic moiety. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low | The molecule's polarity is too high for these solvents. |
Protocol for Solubility Determination: Isothermal Shake-Flask Method This is the gold-standard method for accurately determining equilibrium solubility. [13]1. Preparation: Add an excess amount of the solid compound to vials containing a known volume of the selected solvent. 2. Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. 3. Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid. 4. Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase for analysis. 5. Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC with a UV detector, against a calibration curve. 6. Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL or mol/L.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid proton. Pyrazole itself is a weak base, but the pyrazole ring, especially when substituted with electron-withdrawing groups, can lower the pKa of an attached carboxylic acid compared to a simple benzoic acid (pKa ~4.2). The additional electron-withdrawing effects of the bromo and fluorophenyl groups are expected to further increase the acidity.
Table 4: Comparison of Carboxylic Acid pKa Values
| Compound | Reported/Predicted pKa | Reference |
|---|---|---|
| Benzoic Acid | ~4.2 | Standard Value |
| 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-(3-pyridinyl) | 3.35 (Predicted) | [14] |
| 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | ~3.0 - 3.5 (Estimated) | N/A |
The estimated pKa suggests that at physiological pH (7.4), the compound will exist almost exclusively in its deprotonated, carboxylate form, which has significant implications for its solubility, membrane permeability, and potential interactions with biological targets.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A study of various heterocyclic carboxylic acids found LogP values generally below 2. [4]Given the presence of the large hydrophobic bromofluorophenyl group, the LogP value for the title compound is likely to be in the moderate range (estimated 1.5 - 2.5), balancing aqueous solubility with the ability to cross lipid membranes.
Potential Biological and Pharmacological Significance
While no biological data exists for this specific molecule, the pyrazole scaffold is a privileged structure in medicinal chemistry. Structurally related compounds have demonstrated a wide range of activities, providing a strong rationale for investigating the biological profile of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to be potent anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes. [1]* Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various compounds synthesized and tested for their efficacy against bacterial and fungal pathogens. [2][15]* Kinase Inhibition: The substituted pyrazole ring is a common scaffold in the design of kinase inhibitors for oncology applications, where it can act as a hinge-binder.
The specific combination of substituents—a fluorinated ring known to enhance metabolic stability and a bromine atom that can be used as a synthetic handle for creating focused libraries—makes this compound an attractive starting point for lead optimization campaigns.
Conclusion
4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound with significant potential for application in drug discovery and materials science. This guide has established a robust, predictive framework for its structural and physicochemical properties based on established scientific principles and data from analogous structures. The proposed synthetic route is logical and employs well-understood chemical transformations. The predicted spectroscopic signatures provide a clear roadmap for structural confirmation, while the estimated physicochemical parameters—solubility, pKa, and LogP—offer critical insights for its handling and application in biological systems. The detailed protocols provided herein serve as a self-validating system for researchers to empirically determine these properties, paving the way for the exploration of this promising molecule.
References
-
Silverman, J. A., et al. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. National Institutes of Health. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
American Chemical Society. (2024). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]
-
MDPI. (2023). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
-
Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. National Institutes of Health. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
IPR. (n.d.). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]
-
Semantic Scholar. (2018). Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
De Gruyter. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Retrieved from [Link]
-
ResearchGate. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Retrieved from [Link]
-
NextSDS. (n.d.). Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Retrieved from [Link]
-
PubMed. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Retrieved from [Link]
-
PubMed. (2022). Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues: Multi-objective analysis from a quantum modeling perspective. Retrieved from [Link]
-
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 10. Secure Verification [vinar.vin.bg.ac.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-(3-pyridinyl)-, methyl ester CAS#: 1201199-00-9 [chemicalbook.com]
- 15. Buy 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid | 1291177-22-4 [smolecule.com]
